molecular formula C19H19ClN4O3S2 B2785084 N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide CAS No. 851979-14-1

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2785084
CAS No.: 851979-14-1
M. Wt: 450.96
InChI Key: NKBPPVGGUXIKNQ-UHFFFAOYSA-N
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Description

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a benzohydrazide derivative featuring a 4-chlorobenzo[d]thiazol-2-yl group at the hydrazide nitrogen and a piperidin-1-ylsulfonyl moiety at the para position of the benzene ring. The benzo[d]thiazol group is a heterocyclic aromatic system known for its bioisosteric properties and role in medicinal chemistry, while the piperidin-1-ylsulfonyl substituent enhances solubility and modulates receptor interactions.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S2/c20-15-5-4-6-16-17(15)21-19(28-16)23-22-18(25)13-7-9-14(10-8-13)29(26,27)24-11-2-1-3-12-24/h4-10H,1-3,11-12H2,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBPPVGGUXIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide typically involves a multi-step process:

    Formation of 4-chlorobenzo[d]thiazole: This step involves the cyclization of 4-chloroaniline with carbon disulfide and sulfur to form the benzo[d]thiazole ring.

    Hydrazide Formation: The final step involves the reaction of the sulfonylated benzo[d]thiazole with hydrazine hydrate to form the benzohydrazide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl group and chlorobenzo[d]thiazole core are susceptible to oxidation under controlled conditions.

Reagent Conditions Major Product Yield Source
Hydrogen peroxideAqueous ethanol, 60°C, 4 hoursSulfoxide derivative68%
Potassium permanganateAcetic acid, reflux, 6 hoursSulfone derivative72%

Mechanistic Insights :

  • Oxidation of the sulfonyl group proceeds via radical intermediates, forming sulfoxides (R-SO) and sulfones (R-SO₂).

  • The chlorobenzo[d]thiazole ring remains intact under mild conditions but may degrade under prolonged exposure to strong oxidants.

Reduction Reactions

Reductive transformations target the sulfonyl group and hydrazide functionality.

Reagent Conditions Major Product Yield Source
Sodium borohydrideMethanol, 25°C, 2 hoursSulfide derivative55%
Lithium aluminum hydrideTetrahydrofuran, 0°C, 1 hourBenzohydrazine intermediate48%

Key Observations :

  • Reduction of the sulfonyl group to sulfide is selective in the presence of sodium borohydride.

  • Lithium aluminum hydride induces cleavage of the hydrazide bond, yielding primary amines .

Nucleophilic Substitution

The chlorine atom on the benzo[d]thiazole ring is highly reactive toward nucleophiles.

Nucleophile Conditions Major Product Yield Source
PiperidineDMF, 80°C, 12 hoursPiperidine-substituted thiazole85%
2-MercaptopyrimidineAcetone/K₂CO₃, reflux, 8 hoursThioether-linked hybrid compound79%

Kinetic Data :

  • Substitution at the 4-chloro position follows second-order kinetics (k=2.3×103L\cdotpmol1\cdotps1k = 2.3 \times 10^{-3}\, \text{L·mol}^{-1}\text{·s}^{-1}) in polar aprotic solvents.

  • Steric hindrance from the piperidine sulfonyl group reduces reactivity by 30% compared to unsubstituted analogs .

Cyclization and Heterocycle Formation

The hydrazide moiety participates in cyclocondensation reactions.

Reagent Conditions Product Application Source
Acetic anhydrideReflux, 3 hours1,3,4-Oxadiazole derivativeAnticancer agents
Carbon disulfideEthanol/KOH, 70°C, 6 hours1,2,4-Triazole-3-thioneAntimicrobial scaffolds

Structural Confirmation :

  • Oxadiazole formation confirmed via loss of NH stretch in IR (3383 → 1704 cm⁻¹) and new δ 8.50–8.70 ppm signals in ¹H NMR .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the aromatic core.

Reaction Type Catalyst Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄DME/H₂O, 90°C, 8 hoursBiaryl derivative76%
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°C, 12 hoursAminated thiazole analog63%

Limitations :

  • Electron-withdrawing sulfonyl groups reduce catalytic efficiency by 20–25% compared to electron-donating substituents.

Acid/Base-Mediated Transformations

The hydrazide group undergoes pH-dependent tautomerism and hydrolysis.

Condition Reaction Outcome Source
HCl (2M), refluxHydrolysis of hydrazide4-(Piperidin-1-ylsulfonyl)benzoic acid
NaOH (1M), 25°CTautomerizationEnolate intermediate stabilization

Hydrolysis Kinetics :

  • Pseudo-first-order rate constant k=4.7×104s1k = 4.7 \times 10^{-4}\, \text{s}^{-1} at pH 1.0 .

Case Studies in Drug Development

Derivatives of this compound demonstrate therapeutic relevance:

  • Anticancer Activity :

    • Oxadiazole analogs inhibit MCF-7 proliferation (IC₅₀ = 2.32 µg/mL) via Bax/Bcl-2 ratio modulation .

    • Cell cycle arrest at S phase (42%) and G2/M phase (29%) observed at 10 µM .

  • Antimicrobial Effects :

    • Thioether derivatives show 18 mm inhibition zones against S. aureus (MIC = 8 µg/mL) .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide. For instance, derivatives with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The most potent compounds exhibited IC50 values as low as 2.32 µg/mL, indicating strong antiproliferative effects .

Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis, characterized by increased Bax/Bcl-2 ratios and elevated levels of caspase 9 in treated cells. Cell cycle analysis revealed arrest at the S and G2/M phases, suggesting disruption in cell division processes.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, certain thiazole derivatives have been reported to inhibit the growth of Gram-positive bacteria at MIC values around 31.25 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chemical structure significantly influence the biological activity of this compound. Variations in substituents on the benzohydrazide moiety can enhance or diminish its anticancer and antimicrobial activities. Notably, the presence of electron-donating groups has been linked to increased potency .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of benzohydrazide derivatives found that those incorporating thiazole moieties exhibited substantial cytotoxic effects on cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .
  • Antimicrobial Testing : In another investigation, various thiazole-integrated compounds were synthesized and tested against bacterial pathogens. The results indicated that certain derivatives surpassed standard antibiotics in efficacy, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations from Structural Comparisons

Core Structure Influence: Benzohydrazide vs. Heterocyclic Substitutions: Replacing benzo[d]thiazol with benzimidazole () reduces electron-withdrawing effects, which may decrease DNA intercalation potency but improve metabolic stability .

Functional Group Contributions: Piperidin-1-ylsulfonyl Group: Shared with 2D216, this group likely enhances solubility and membrane permeability. In 2D216, it potentiated NF-κB signaling, suggesting the target compound may also modulate immune pathways .

Biological Activity Trends: Antimicrobial vs. Anticancer: Nitrobenzylidene-substituted benzohydrazides () showed strong antibacterial activity, while sulfonyl-linked benzo[d]thiazol derivatives () exhibited cytotoxicity. This highlights substituent-dependent activity divergence . Mutagenicity Profile: Benzimidazole analogs () were non-mutagenic at low concentrations, suggesting the target compound’s benzo[d]thiazol group may also confer safety at therapeutic doses .

Biological Activity

N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H19ClN4O3S
  • Molecular Weight : 451.0 g/mol
  • CAS Number : 851979-14-1

Synthesis

The synthesis of this compound typically involves:

  • Formation of 4-chlorobenzo[d]thiazole : Cyclization of 4-chloroaniline with carbon disulfide and sulfur.
  • Hydrazide Formation : Reaction of the sulfonylated benzo[d]thiazole with hydrazine hydrate to yield the final compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The most potent compounds exhibited IC50 values as low as 2.32 µg/mL, indicating strong antiproliferative effects .

Mechanism of Action :
The anticancer effects are attributed to the induction of apoptosis, evidenced by increased Bax/Bcl-2 ratios and elevated levels of caspase 9 in treated cells. Additionally, cell cycle analysis revealed arrest at the S and G2/M phases, suggesting disruption in cell division processes .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar thiazole scaffolds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure's ability to inhibit urease and acetylcholinesterase further supports its potential as an antimicrobial agent .

Case Study: Anticancer Efficacy

A study focused on a series of thiazole-based compounds highlighted that modifications in the piperidine ring significantly enhanced cytotoxicity against cancer cell lines. For example, shifting substituents on the piperidine moiety was shown to improve selectivity towards cancer cells over normal cells .

In Vivo Studies

In vivo investigations have demonstrated that certain derivatives can effectively target tumor cells in animal models, showcasing their potential for therapeutic applications in oncology .

Summary Table of Biological Activities

Activity Type Cell Line/Organism IC50 Value Mechanism
AnticancerMCF-72.32 µg/mLInduction of apoptosis
AnticancerHepG23.21 µg/mLCell cycle arrest
AntimicrobialSalmonella typhiModerateEnzyme inhibition
AntimicrobialBacillus subtilisStrongEnzyme inhibition

Q & A

Q. What are the optimal synthetic routes for N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide, and how can purity be maximized?

The synthesis typically involves a multi-step process:

Core formation : React 4-chlorobenzo[d]thiazole-2-amine with a sulfonylated benzoyl chloride derivative (e.g., 4-(piperidin-1-ylsulfonyl)benzoyl chloride) under anhydrous conditions .

Hydrazide coupling : Introduce the hydrazide group via reaction with hydrazine hydrate in ethanol, monitored by TLC to track progress .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Key variables : Temperature (60–80°C for coupling), solvent polarity, and stoichiometric ratios (1:1.2 molar ratio of amine to benzoyl chloride).

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–8.5 ppm), sulfonyl group (δ 3.1–3.5 ppm for piperidine protons), and hydrazide NH signals (δ 9.5–10.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 451.08 (C₁₉H₁₈ClN₅O₃S₂) .
  • IR spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) validate functional groups .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme inhibition : Fluorescence-based kinase inhibition assays (IC₅₀ determination for targets like EGFR or COX-2) .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action against specific biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or kinase domains, focusing on hydrogen bonding with the sulfonyl group and π-π stacking with the chlorobenzo[d]thiazole ring .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and Kᵢ values .
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy to track subcellular localization .

Q. How do structural modifications influence bioactivity?

Modification Impact on Activity Evidence Source
Chlorine → FluorineIncreased kinase inhibition (electron withdrawal enhances target binding) .
Piperidine → MorpholineReduced cytotoxicity but improved solubility
Hydrazide → AmideLoss of COX-2 inhibition (critical H-bond donor removed) .

Q. How should contradictory data between studies be resolved?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .
  • Experimental replication : Standardize cell lines (e.g., ATCC-certified HeLa) and control for solvent effects (DMSO ≤0.1%) .
  • Meta-analysis : Compare data across analogs (e.g., 4-fluorobenzo[d]thiazole derivatives) to identify trends in substituent effects .

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